molecular formula C6H5BrN4 B598828 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine CAS No. 120640-84-8

6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine

Cat. No.: B598828
CAS No.: 120640-84-8
M. Wt: 213.038
InChI Key: ZNQHBIRRZYMVTE-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the triazolopyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield 6-azido-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine.

Scientific Research Applications

6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
  • 5-Bromo-1H-pyrazolo[4,3-b]pyridine
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

6-Bromo-5-methyl-v-triazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromo-5-methyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-4(7)2-5-6(8-3)10-11-9-5/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQHBIRRZYMVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704484
Record name 6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120640-84-8
Record name 6-Bromo-5-methyl-3H-1,2,3-triazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120640-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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